Pamamycin 649B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

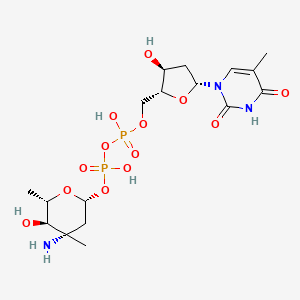

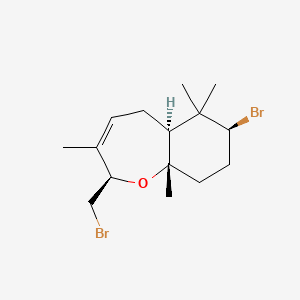

Pamamycin 649B is a natural product found in Streptomyces alboniger with data available.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Pamamycins, including Pamamycin 649B, exhibit notable antimicrobial activity against Gram-positive bacteria, fungi, and mycobacteria, but not against Gram-negative bacteria. A study by Lefèvre et al. (2004) highlights the potency of pamamycins, particularly Pamamycin-607, in combating Mycobacterium tuberculosis, suggesting potential applications in antituberculous therapies. The study found that Pamamycin-607 is active against clinical isolates of M. tuberculosis within a narrow MIC range of 1.5-2.0 mg/L (Lefèvre et al., 2004).

Production Enhancement Strategies

In an effort to enhance the production of pamamycins, Gläser et al. (2021) adopted a systems biology approach. They achieved a threefold increase in pamamycin titer and elevated fractions of larger derivatives like Pam 649 using a recombinant producer S. albus J1074/R2 supplemented with L-valine. This strategy opens avenues for more efficient production of pamamycins and exploration of larger derivatives (Gläser et al., 2021).

Mode of Action Studies

Research on the mode of action of pamamycin in bacteria like Staphylococcus aureus reveals that it inhibits the uptake of nucleosides and Pi, as well as purine and pyrimidine bases, while not affecting protein and cell wall synthesis, glucose utilization, or the uptake of amino acids. These findings suggest that pamamycin primarily impacts transport processes, potentially altering membrane-associated cellular functions (Chou & Pogell, 1981).

Structural and Biosynthetic Insights

Studies focused on the synthesis and structural elucidation of pamamycins, including Pamamycin-649B, provide insights into their complex macrolide structures. For instance, Fischer et al. (2011) achieved the first total synthesis of pamamycin-649B using sultone methodology, which is significant for understanding the compound's structure and potential for synthetic modifications (Fischer et al., 2011).

Cellular Impact Studies

Pamamycins have been shown to induce aerial mycelium formation in Streptomyces alboniger. A study by Natsume et al. (1995) found that Pamamycin-607, similar in structure to Pamamycin-649B, induced a transient increase in intracellular calcium in S. alboniger, suggesting a specific cellular impact that could be relevant to the compound's mode of action and potential applications (Natsume et al., 1995).

Propiedades

Fórmula molecular |

C38H67NO7 |

|---|---|

Peso molecular |

649.9 g/mol |

Nombre IUPAC |

(1R,2R,5S,6R,7S,10R,11S,14R,15R,16S)-14-[(1R)-1-[(2R,5S)-5-[(2R)-2-(dimethylamino)pentyl]oxolan-2-yl]propyl]-2-ethyl-6,11,15-trimethyl-5-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |

InChI |

InChI=1S/C38H67NO7/c1-10-14-26(39(8)9)22-27-16-17-34(42-27)28(12-3)36-24(6)32-20-21-35(44-32)29(13-4)38(41)45-30(15-11-2)23(5)31-18-19-33(43-31)25(7)37(40)46-36/h23-36H,10-22H2,1-9H3/t23-,24+,25-,26+,27-,28+,29+,30-,31-,32-,33+,34+,35+,36+/m0/s1 |

Clave InChI |

MFMJBJLUIRYLLE-CTVFDYKESA-N |

SMILES isomérico |

CCC[C@H]1[C@@H]([C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H]([C@@H]([C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)CC)C)[C@H](CC)[C@H]4CC[C@H](O4)C[C@@H](CCC)N(C)C)C)C |

SMILES canónico |

CCCC1C(C2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)CC)C)C(CC)C4CCC(O4)CC(CCC)N(C)C)C)C |

Sinónimos |

pamamycin-649B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indolo[3,2,1-jk]carbazole](/img/structure/B1256015.png)

![methyl (1R,2S,3R,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1256020.png)

![(1S,5R,8E)-8-[(3,4-dichlorophenyl)methylene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1256021.png)

![(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1256025.png)

![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1256026.png)

![magnesium;(E)-3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl)prop-2-enoic acid](/img/structure/B1256027.png)

![Cyclo[18]carbon](/img/structure/B1256028.png)